Pexiganan Acetate
Description
Properties
CAS No. |
172820-23-4 |
|---|---|
Molecular Formula |
C124H214N32O24 |
Molecular Weight |
2537.2 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |
InChI Key |
ZYMCXUWEZQKVIO-IJAHCEAPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Appearance |
White or off-white lyophilized powder |
Key on ui application |
Antibacterial. |
sequence |
H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 |
source |
Synthetic |
storage |
-20°C |
Synonyms |
Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biophysical Properties of Pexiganan Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexiganan (MSI-78) is a 22-amino acid synthetic cationic antimicrobial peptide, an analog of magainin 2, which was originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi.[3][4] Its mechanism of action, which involves the physical disruption of microbial cell membranes, makes the development of resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[5][6] This technical guide provides a comprehensive overview of the biophysical properties of Pexiganan Acetate, detailing its mechanism of action, structural characteristics, and thermodynamic interactions with lipid membranes. It includes a compilation of antimicrobial activity data, detailed experimental protocols for key biophysical assays, and visualizations of its functional mechanism and experimental workflows.
Mechanism of Action: Membrane Disruption via Toroidal Pore Formation
Pexiganan's primary antimicrobial activity stems from its ability to selectively permeabilize and disrupt the integrity of bacterial cell membranes. This process is driven by the peptide's amphipathic and cationic nature. The mechanism can be summarized in a multi-step process:
-
Electrostatic Attraction: Pexiganan, with a net positive charge, is initially attracted to the anionic components, such as phosphatidylglycerol (PG) and cardiolipin, that are abundant in bacterial membranes. This electrostatic interaction facilitates its accumulation at the membrane surface.[7][8]
-
Structural Transition and Insertion: In an aqueous solution, Pexiganan exists as an unstructured random coil.[7][9] Upon interacting with the lipid bilayer, it undergoes a conformational change, folding into an amphipathic α-helix.[7][10] This structure orients parallel to the membrane surface. Further studies suggest that Pexiganan can self-associate to form antiparallel dimers, which enhances its membrane-disrupting activity.[7][10]
-
Pore Formation: The accumulation of peptides on the membrane induces significant stress. Pexiganan is widely understood to form "toroidal pores." In this model, the peptide aggregates and induces the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups.[5][9][10]
-
Cell Death: The formation of these pores disrupts the membrane's barrier function, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[10][11] This rapid disruption occurs within minutes of exposure.[12]
The following diagram illustrates the toroidal pore formation mechanism.
Biophysical and Structural Properties
The function of Pexiganan is intrinsically linked to its structure and its interactions with different chemical environments.
Secondary Structure
Circular Dichroism (CD) spectroscopy is a key technique for studying Pexiganan's secondary structure.
-
In Aqueous Solution: The peptide is largely unstructured, exhibiting a random coil conformation.[7]
-
In Membrane-Mimicking Environments: In the presence of lipids, detergents (like SDS), or membrane-mimetic solvents (like trifluoroethanol), Pexiganan folds into a well-defined α-helical structure.[4][10] It can also adopt a β-turn structure in solvents like methanol or DMSO.[4][10]
Solid-state NMR spectroscopy confirms that in a membrane environment, Pexiganan forms an α-helix that orients near the surface of the membrane, which is consistent with the toroidal pore model rather than a barrel-stave mechanism.[10]
Thermodynamics of Membrane Interaction
Isothermal Titration Calorimetry (ITC) has been used to quantify the thermodynamics of Pexiganan binding to lipid vesicles. The interaction is primarily driven by favorable electrostatic interactions between the cationic peptide and anionic lipid headgroups.
| Thermodynamic Parameter | Value | Conditions | Reference |
| Binding Enthalpy (ΔH) | -14.4 kcal/mol | Interaction with lipid vesicles | [7] |
Table 1: Thermodynamic data for Pexiganan-membrane interaction. The binding process is exothermic, indicating a strong, energetically favorable interaction.[7]
Antimicrobial Activity: Quantitative Data
Pexiganan has been tested against a vast array of clinical isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The tables below summarize MIC data from various studies.
| Gram-Positive Aerobes | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus | 16 | 32 | [12] |
| Staphylococcus epidermidis | 16 | 32 | [12] |
| Streptococcus pyogenes | 16 | 16 | [12] |
| Enterococcus faecium (VRE) | 16 | 32 | [12] |
| Enterococcus faecalis | 128 | ≥256 | [12] |
Table 2: Pexiganan MIC values for Gram-Positive Aerobic Bacteria.
| Gram-Negative Aerobes | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Escherichia coli | 8 | 16 | [10] |
| Pseudomonas aeruginosa | 16 | 32 | [12] |
| Acinetobacter baumannii | 16 | 32 | [12] |
| Klebsiella pneumoniae | 8 | 32 | [10] |
| Enterobacter cloacae | 8 | 16 | [10] |
| Stenotrophomonas maltophilia | 16 | 32 | [12] |
Table 3: Pexiganan MIC values for Gram-Negative Aerobic Bacteria.
| Anaerobic Bacteria | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Bacteroides fragilis group | 8 | 16 | [10] |
| Clostridium perfringens | 16 | 64 | [12] |
| Peptostreptococcus spp. | 16 | 32 | [12] |
| Propionibacterium acnes | ≤8 | ≤8 | [12] |
Table 4: Pexiganan MIC values for Anaerobic Bacteria.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes how to determine the secondary structure of Pexiganan in aqueous buffer and in the presence of lipid vesicles.
Materials:
-
This compound (lyophilized powder)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) lipids
-
Sodium phosphate buffer (10 mM, pH 7.0)
-
Chloroform/methanol (3:1, v/v)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
-
Sonication bath
Procedure:
-
Peptide Preparation: Dissolve lyophilized Pexiganan in the phosphate buffer to create a stock solution (e.g., 1 mg/mL). Determine the precise concentration using UV absorbance if the peptide contains aromatic residues or by quantitative amino acid analysis.
-
Lipid Vesicle (SUV) Preparation: a. Co-dissolve DMPC and DMPG lipids (e.g., in a 3:1 molar ratio to mimic a bacterial membrane) in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with phosphate buffer to a final lipid concentration of ~5-10 mM. Vortex vigorously to create multilamellar vesicles (MLVs). d. Generate small unilamellar vesicles (SUVs) by sonicating the MLV suspension in a bath sonicator until the solution becomes clear.[13]
-
Sample Preparation for CD Measurement: a. Peptide in Buffer: Dilute the Pexiganan stock solution in phosphate buffer to a final concentration of 30-50 μM. b. Peptide with Vesicles: Mix the Pexiganan stock solution with the SUV suspension to achieve a final peptide concentration of ~30 μM and a desired peptide-to-lipid molar ratio (e.g., 1:50).[13]
-
CD Measurement: a. Set the spectropolarimeter to record spectra from 260 nm to 190 nm at 25°C. b. Record a baseline spectrum using the appropriate solvent (buffer or SUV suspension without peptide). c. Record the spectrum of the peptide sample. d. Subtract the baseline from the sample spectrum to obtain the final CD spectrum of the peptide.
-
Data Analysis: a. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD [mdeg]) / (10 * n * l * C) where n is the number of amino acid residues (22), l is the path length in cm (0.1), and C is the molar concentration of the peptide. b. Analyze the MRE spectrum. A strong negative band near 208 nm and 222 nm is characteristic of an α-helical structure, while a strong negative band near 200 nm indicates a random coil.
Membrane Permeabilization Assay Using Fluorescence Spectroscopy
This protocol uses the fluorescent dyes Propidium Iodide (PI) and 3,3'-Dipropylthiadicarbocyanine Iodide (diSC₃(5)) to monitor membrane permeabilization and depolarization in whole bacterial cells.
Materials:
-
Mid-log phase bacterial culture (e.g., S. aureus)
-
This compound serial dilutions
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
diSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Centrifuge the mid-log phase culture, wash the pellet twice with PBS, and resuspend in PBS to a final optical density (e.g., OD₆₀₀ = 0.1).
-
Assay Setup: a. In the 96-well plate, add the bacterial suspension to each well. b. Add PI to a final concentration of 5 µg/mL to monitor membrane permeabilization (influx). c. Add diSC₃(5) to a final concentration of 400 nM to monitor membrane potential (efflux of the dye upon depolarization causes a fluorescence increase).[14] d. Incubate the plate at 37°C for 15-20 minutes to allow the dyes to equilibrate with the cells.
-
Measurement: a. Place the plate in the fluorescence reader pre-warmed to 37°C. b. Set the reader to measure fluorescence kinetically (e.g., every 30 seconds for 30 minutes).
-
PI Excitation/Emission: ~535 nm / ~617 nm[14]
-
diSC₃(5) Excitation/Emission: ~652 nm / ~672 nm[14] c. After a few initial readings to establish a baseline, inject the Pexiganan serial dilutions into the wells. d. Continue recording the fluorescence over time. Include a negative control (buffer only) and a positive control (e.g., a known membrane-disrupting agent like melittin).
-
-
Data Analysis: a. Subtract the background fluorescence from wells containing only buffer and dyes. b. Plot the change in fluorescence intensity over time for each Pexiganan concentration. A rapid increase in PI fluorescence indicates membrane permeabilization, while an increase in diSC₃(5) fluorescence indicates membrane depolarization.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
This protocol describes the measurement of thermodynamic parameters for Pexiganan binding to lipid vesicles.
Materials:
-
This compound solution (20-80 µM) in buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Lipid vesicle (SUV) suspension (e.g., 10 mM total phospholipid) in the exact same buffer
-
Isothermal Titration Calorimeter
-
Degassing apparatus
Procedure:
-
Sample Preparation: a. Prepare Pexiganan and SUV solutions in the same batch of buffer to minimize dilution heats. b. Thoroughly degas both the peptide solution and the lipid suspension immediately before the experiment to prevent air bubbles.[15]
-
Instrument Setup: a. Set the experimental temperature (e.g., 25°C). b. Fill the ITC sample cell (~1.4 mL) with the Pexiganan solution (e.g., 20-80 µM).[1] c. Fill the injection syringe (~250 µL) with the lipid suspension (e.g., 10 mM).[1] d. Allow the system to equilibrate thermally.
-
Titration: a. Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the lipid suspension into the peptide solution. b. The instrument measures the small heat changes (power differential) that occur upon each injection.
-
Control Experiment: a. To determine the heat of dilution, perform a separate titration by injecting the lipid suspension into the buffer-filled sample cell. b. Subtract these dilution heats from the binding experiment data.
-
Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. b. Plot the heat change per injection against the molar ratio of lipid to peptide. c. Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the manufacturer's software (e.g., MicroCal Origin). This fit yields the binding affinity (Kₐ), stoichiometry (n), and binding enthalpy (ΔH).[1] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Conclusion
This compound is a well-characterized antimicrobial peptide with a potent, broad-spectrum activity profile. Its biophysical properties are central to its function. It operates through a direct, physical mechanism involving a structural transition from a random coil to an α-helix upon binding to anionic bacterial membranes, leading to the formation of toroidal pores and subsequent cell death. This membrane-targeting action is a key advantage in an era of growing resistance to conventional antibiotics. The quantitative data on its antimicrobial efficacy and the detailed understanding of its interaction with lipid bilayers, elucidated through techniques like CD, NMR, and ITC, provide a solid foundation for its clinical application and for the rational design of next-generation peptide-based therapeutics.
References
- 1. Isothermal Titration Calorimetry [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. The structure of antimicrobial pexiganan peptide in solution probed by Fourier transform infrared absorption, vibrational circular dichroism, and electronic circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure, membrane orientation, mechanism, and function of pexiganan--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. mdpi.com [mdpi.com]
- 15. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Pexiganan Acetate: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and therapeutic potential of Pexiganan Acetate, a novel antimicrobial peptide. The document focuses on its mechanism of action, antimicrobial efficacy, and the experimental methodologies used in its evaluation, with a particular emphasis on its development for the treatment of diabetic foot ulcers.
Introduction
This compound (MSI-78) is a 22-amino acid synthetic analog of magainin 2, a naturally occurring antimicrobial peptide (AMP) isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] Developed as a topical agent, its primary therapeutic indication has been for the treatment of mildly infected diabetic foot ulcers.[3][4] As an AMP, pexiganan represents a distinct class of anti-infectives that address the growing challenge of antibiotic resistance.[3][5] Its broad-spectrum activity covers a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species.[3][6]
Mechanism of Action
Unlike traditional antibiotics that typically inhibit protein synthesis or cell wall construction, pexiganan exerts its bactericidal effect through a rapid, membrane-disrupting mechanism.[3][7] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as anionic phospholipids.[8][9]
Following this initial binding, the peptide inserts itself into the lipid bilayer.[5] It then aggregates to form pores or channels, a process often described by the "toroidal pore" model.[7][8] The formation of these pores disrupts the integrity of the bacterial membrane, leading to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, rapid cell death.[3][5] This direct, physical disruption of the cell membrane is believed to be a key reason for the low observed frequency of bacterial resistance development.[3][8]
Quantitative Efficacy Data
The antimicrobial activity of pexiganan has been extensively quantified through in vitro susceptibility testing and clinical trials.
In Vitro Antimicrobial Activity
Pexiganan demonstrates a broad spectrum of activity against a vast array of clinical isolates. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan Against Various Bacterial Pathogens
| Bacterial Species | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | Gram-positive Aerobe | 16 | 32 | [10][11] |
| Streptococcus spp. (beta-hemolytic) | Gram-positive Aerobe | 8 | 32 | [6][10] |
| Enterococcus faecium | Gram-positive Aerobe | 8 | 32 | [6][10] |
| Enterococcus faecalis | Gram-positive Aerobe | 128 | ≥256 | [6][11] |
| Escherichia coli | Gram-negative Aerobe | 8 | 16 | [10] |
| Pseudomonas aeruginosa | Gram-negative Aerobe | 8 | 16 | [10] |
| Acinetobacter baumannii | Gram-negative Aerobe | 8 | 16 | [10][12] |
| Klebsiella pneumoniae | Gram-negative Aerobe | 8 | 16 | [10] |
| Bacteroides spp. | Gram-negative Anaerobe | ≤8 | ≤8 | [6] |
| Peptostreptococcus spp. | Gram-positive Anaerobe | 16 | 32 | [6] |
MIC₅₀/MIC₉₀: The concentration of pexiganan required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Efficacy in Diabetic Foot Ulcers
Two pivotal Phase III, multicenter, randomized, double-blind clinical trials compared the efficacy of topical pexiganan 1% cream with oral ofloxacin for the treatment of mildly infected diabetic foot ulcers.[1][13]
Table 2: Summary of Phase III Clinical Trial Results (Pexiganan vs. Ofloxacin)
| Outcome | Pexiganan 1% Cream | Oral Ofloxacin | Equivalence | Reference |
| Clinical Cure or Improvement | 85% - 90% | ~90% | Yes | [1][13][14] |
| Overall Pathogen Eradication | 66% | 82% | No | [1][15] |
| Worsening Cellulitis | 2% - 4% | 2% - 4% | No significant difference | [13][14] |
| Amputation Rate | 2% - 3% | 2% - 3% | No significant difference | [13][14] |
While pexiganan demonstrated equivalent clinical outcomes in terms of wound improvement, ofloxacin showed a higher rate of complete pathogen eradication.[1][15] Notably, bacterial resistance to ofloxacin emerged in some patients, whereas no significant resistance to pexiganan was observed.[13][14]
Time-Kill Kinetics
Time-kill assays demonstrate the rapid bactericidal nature of pexiganan.
Table 3: Time-Kill Analysis of Pexiganan
| Organism | Pexiganan Concentration | Time to Reduce Viable Cells to Zero | Reference |
| Helicobacter pylori | 16 µg/mL (4x MIC) | 20 minutes | [5] |
| Staphylococcus aureus | 50 µg/mL | 40 - 60 minutes | [2][16] |
| Escherichia coli | 50 µg/mL | 30 minutes | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe key experimental protocols used in the evaluation of pexiganan.
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Pexiganan Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the pexiganan dilutions. Control wells (growth control without pexiganan, sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
Reading Results: The MIC is determined as the lowest concentration of pexiganan that shows no visible turbidity (i.e., inhibits bacterial growth).
In Vitro Resistance Development Assay
The potential for bacteria to develop resistance to pexiganan is assessed through serial passage studies.
Protocol: Serial Passage Resistance Study
-
Baseline MIC: The initial MIC of pexiganan for the test organism (e.g., S. aureus) is determined.
-
Sub-inhibitory Exposure: The organism is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of pexiganan.
-
Passage: After incubation, bacteria from the well with the highest concentration of pexiganan that still permits growth are used to inoculate a fresh series of pexiganan dilutions.
-
Repetition: This process is repeated daily for a set number of passages (e.g., 15-28 passages).[2][5]
-
MIC Monitoring: The MIC is re-determined periodically (e.g., every 4-7 passages) to detect any increase, which would signify the development of resistance.[6] Studies have shown that the MIC of pexiganan against S. aureus remained unchanged even after 28 sub-cultures.[2]
Phase III Clinical Trial Design for Diabetic Foot Ulcers
The clinical trials for pexiganan were designed as prospective, randomized, controlled, double-blinded, multicenter studies.[13][14]
Protocol Outline: Diabetic Foot Ulcer Clinical Trial
-
Patient Population: Patients with diabetes presenting with a mildly infected foot ulcer.
-
Randomization: Eligible patients were randomly assigned to one of two treatment arms.
-
Treatment Arms:
-
Arm A (Pexiganan): Application of topical pexiganan 1% cream to the ulcer, plus an oral placebo.
-
Arm B (Ofloxacin): Application of a topical placebo cream to the ulcer, plus active oral ofloxacin.
-
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Primary Outcome: The primary endpoint was the clinical response of the infection, categorized as "cure" or "improvement."[13][14]
-
Secondary Outcomes: Included microbiological eradication of baseline pathogens, rate of wound healing, and incidence of adverse events (e.g., worsening cellulitis, need for amputation).[13][14]
Conclusion
Early-stage research has established this compound as a potent, broad-spectrum antimicrobial peptide with a rapid, membrane-disrupting mechanism of action. This mechanism is advantageous as it presents a low propensity for the development of bacterial resistance, a critical feature in the current landscape of antimicrobial drug development. In vitro studies have consistently demonstrated its efficacy against a wide range of clinically relevant pathogens. While Phase III clinical trials for mildly infected diabetic foot ulcers showed that topical pexiganan achieved clinical improvement rates equivalent to a systemic antibiotic, it had a lower microbiological eradication rate.[1][13] These findings underscore pexiganan's potential as an alternative therapeutic option, particularly in scenarios where avoiding systemic antibiotic exposure and mitigating resistance risk are high priorities.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjmhsonline.com [pjmhsonline.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Diabetic Foot Ulcers: Current Advances in Antimicrobial Therapies and Emerging Treatments [mdpi.com]
- 5. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of pexiganan cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Portico [access.portico.org]
- 16. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Pexiganan Acetate
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of Pexiganan Acetate, a 22-amino acid antimicrobial peptide. The intended audience for this document includes researchers, scientists, and drug development professionals.
Introduction
Pexiganan is a synthetic analog of magainin II, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis.[1] It is a cationic peptide with the sequence Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys-Lys-COOH.[2] Pexiganan exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to cell death.[4] This direct physical disruption of the membrane is thought to be a reason for the low incidence of bacterial resistance development.[3]
This document outlines a detailed protocol for the chemical synthesis of Pexiganan using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and conversion to the acetate salt.
Data Summary
Synthesis and Purification of this compound
| Parameter | Value | Reference |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | [5] |
| Resin | Rink Amide MBHA | [5] |
| Cleavage Cocktail | TFA:methyl-phenoxide (95:5 v/v) | [5] |
| Crude Peptide Purity | 83.98% | [5] |
| Final Peptide Purity | 99.76% | [5] |
| Overall Synthesis Yield | 82% | [5] |
| Purification Recovery | 70% | [5] |
| Total Overall Recovery | 56% | [5] |
| Molecular Formula | C₁₂₂H₂₁₀N₃₂O₂₂ | [6] |
| Molecular Weight | 2477.18 g/mol (free base) | [6] |
Experimental Protocols
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Boc)-Lys(Boc)-OH dipeptide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Trifluoroacetic acid (TFA)
-
Methyl-phenoxide
-
Diethyl ether
-
Acetonitrile (ACN)
-
Acetic acid
-
Ammonium acetate
Solid-Phase Peptide Synthesis of Pexiganan
This protocol is based on the method described in patent CN104356221A.[5]
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Wash the resin with DMF (3 times).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with a suitable coupling agent and HOBt (3 equivalents) in DMF.
-
For most amino acids, DIC/HOBt can be used.
-
For Glycine (Gly), use PyBOP/HOBt/DIEA as the coupling reagent system.[5]
-
For Valine (Val), use HATU/HOBt/DIEA as the coupling reagent system.[5]
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
To couple the repeating Lysine residues at positions 7-8, 10-11, and 21-22, use the pre-synthesized dipeptide fragment Fmoc-Lys(Boc)-Lys(Boc)-OH.[5]
-
Monitor the coupling reaction completion using a qualitative ninhydrin test.
-
After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[5]
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the Pexiganan sequence.
-
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / methyl-phenoxide (95:5 v/v).[5]
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and stir for 2 hours at room temperature.[5]
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
Purification of this compound
-
Initial Purification:
-
Dissolve the crude peptide in water.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient of increasing Mobile Phase B.
-
Detection: 220 nm.[5]
-
Collect the fractions containing the pure peptide.
-
-
Salt Exchange to Acetate Form:
-
Lyophilization:
-
Freeze the purified peptide solution and lyophilize to obtain the final this compound as a white powder.
-
Visualizations
Pexiganan Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action of Pexiganan
Caption: Pexiganan's mechanism of action via bacterial membrane disruption.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. The structure of antimicrobial pexiganan peptide in solution probed by Fourier transform infrared absorption, vibrational circular dichroism, and electronic circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 172820-23-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104356221A - Preparation method of pexiganan - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Determining the Minimum Inhibitory Concentration (MIC) of Pexiganan Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexiganan Acetate, a synthetic analog of the magainin 2 peptide, is a broad-spectrum antimicrobial peptide (AMP) with potent activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[1][2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membranes, makes it a promising candidate for topical antimicrobial therapy, particularly for infections like diabetic foot ulcers.[1][4] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in preclinical research and drug development to assess its potency and spectrum of activity.
This document provides detailed application notes and standardized protocols for determining the MIC of this compound, drawing from established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
Pexiganan's antimicrobial effect stems from its ability to selectively interact with and disrupt the integrity of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Upon binding, Pexiganan peptides aggregate and insert into the lipid bilayer, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2] This rapid, membrane-disrupting mechanism is thought to contribute to the low propensity for the development of bacterial resistance.[1][5]
Caption: Mechanism of Pexiganan Action.
Quantitative Data: MIC of this compound
The following tables summarize the MIC values of this compound against a range of clinically relevant bacteria as reported in various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: MIC of Pexiganan Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Varies | 8 - 32 | 8 - 16 | 16 | [6][7] |
| Staphylococcus aureus (MRSA) | Varies | 8 - 32 | 8 - 16 | 16 | [6][7] |
| Coagulase-Negative Staphylococci | - | - | 4 | 8 | [8] |
| Enterococcus faecalis | Varies | 32 - 256 | 128 | ≥256 | [5][6][9] |
| Enterococcus faecium | Varies | 8 - 32 | 8 | - | [5][6] |
| Beta-hemolytic streptococci | Varies | 4 - 64 | - | - | [5] |
| Streptococcus pneumoniae | - | - | - | - | |
| Streptococcus pyogenes | Varies | 8 - 16 | - | - | [10] |
Table 2: MIC of Pexiganan Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | Varies | 8 - 16 | 16 | 32 | [6][10] |
| Klebsiella pneumoniae | Varies | 8 - 16 | 16 | 32 | [6][10] |
| Pseudomonas aeruginosa | Varies | 8 - 16 | 16 | 32 | [6][10] |
| Acinetobacter baumannii | - | 8 - 16 | 8 | 16 | [9][10] |
| Enterobacter cloacae | Varies | 8 - 16 | - | - | [6][10] |
| Serratia marcescens | Varies | >32 | - | - | [10] |
| Indole-positive Proteus | Varies | >512 | - | - | [10] |
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10]
Materials
-
This compound powder
-
Sterile, deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (low protein-binding plates are recommended)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer or plate reader
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Protocol
-
Preparation of Pexiganan Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 2048 µg/mL by dissolving the powder in sterile deionized water.[11] For antimicrobial peptides, using a diluent of 0.01% acetic acid containing 0.2% BSA can help reduce peptide loss due to binding to plastic surfaces.[12]
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Dispense 50 µL of the appropriate Pexiganan dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration.
-
Include a positive control well (no Pexiganan, only inoculum) and a negative control well (no inoculum, only broth).
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[11]
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro spectrum of pexiganan activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. jmilabs.com [jmilabs.com]
- 9. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-Biofilm Activity Assay for Pexiganan Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexiganan Acetate, a synthetic analog of the magainin peptides, is a broad-spectrum antimicrobial peptide (AMP) that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the disruption of the bacterial cell membrane's permeability, leading to cell death.[1][2] Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics.[4] Pexiganan has demonstrated significant potential in both inhibiting the formation of and eradicating established biofilms, making it a promising candidate for treating biofilm-associated infections.[1][5][6][7]
These application notes provide detailed protocols for assessing the in vitro anti-biofilm activity of this compound using common and well-established assays: the Crystal Violet (CV) assay for quantifying biofilm biomass and the MTT assay for determining the viability of cells within the biofilm.
Mechanism of Action and Signaling Pathways
Pexiganan's primary antimicrobial action is the permeabilization of the bacterial cell membrane.[1][2] In the context of biofilms, this mechanism can lead to the death of both planktonic and sessile bacteria within the biofilm structure. The formation of bacterial biofilms is a complex process regulated by various signaling pathways, which can be potential targets for anti-biofilm agents. Key pathways include:
-
Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression, including the production of virulence factors and biofilm matrix components.[8][9]
-
Cyclic di-GMP (c-di-GMP) Signaling: This second messenger molecule is a central regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria. High intracellular levels of c-di-GMP generally promote biofilm formation.[10][11]
The disruption of these signaling pathways can interfere with biofilm development. While Pexiganan's primary mode of action is membrane disruption, the downstream effects on these signaling cascades are an area of ongoing research.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of Pexiganan against various bacterial isolates. MIC (Minimum Inhibitory Concentration) refers to the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration to inhibit biofilm formation, and MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate a pre-formed biofilm.
Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 16 - 32 | [3][12] |
| Pseudomonas aeruginosa | Clinical Isolates | 8 - 16 | [13] |
| Acinetobacter baumannii | ATCC 19606 | 2 | [14] |
| Escherichia coli | ATCC 35218 | 4 - 32 | [12][15] |
Table 2: Anti-Biofilm Concentrations of Pexiganan
| Bacterial Species | Biofilm Assay | Concentration (µg/mL) | Effect | Reference |
| Pseudomonas aeruginosa | Inhibition | 1/2 MIC | 27.5% reduction in biofilm formation | [5] |
| Staphylococcus aureus | MBIC | Lower than for P. aeruginosa | Inhibition of biofilm formation | [1][7] |
| Staphylococcus aureus | MBEC | Lower than for P. aeruginosa | Eradication of pre-formed biofilm | [1][7] |
| Acinetobacter baumannii | MBEC | >512 | Eradication of pre-formed biofilm | [14] |
Experimental Protocols
The following are detailed protocols for conducting in vitro anti-biofilm assays with this compound.
Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This protocol is adapted from established methods for quantifying biofilm formation.[16][17][18][19]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh medium.
-
-
Biofilm Formation and Treatment:
-
For Inhibition Assay (MBIC determination):
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Immediately add 100 µL of this compound at various concentrations (typically 2-fold serial dilutions) to the wells. Include a no-drug control.
-
-
For Eradication Assay (MBEC determination):
-
Add 200 µL of the diluted bacterial culture to each well.
-
Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
-
Staining and Quantification:
-
After the treatment incubation, discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying the plate or by heating at 60°C for 30-60 minutes.[16]
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[19]
-
Remove the Crystal Violet solution and wash the plate thoroughly with water until the water runs clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[18]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottom 96-well plate.[18]
-
Measure the absorbance at 570-595 nm using a microplate reader.[16]
-
Protocol 2: MTT Assay for Biofilm Viability
This protocol assesses the metabolic activity of the cells within the biofilm, providing a measure of cell viability.[20][21][22][23]
Materials:
-
Biofilms grown and treated in a 96-well plate (as described in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS) solution
-
Microplate reader
Procedure:
-
Biofilm Preparation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol to grow and treat biofilms with this compound.
-
-
MTT Staining and Measurement:
-
After the final incubation with Pexiganan, remove the medium and wash the wells twice with sterile PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or an SDS solution to each well to dissolve the formazan crystals.[21]
-
Incubate for 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm, with a reference wavelength of 630 nm.[21][24]
-
Data Analysis and Interpretation
The data obtained from these assays can be used to determine the inhibitory and eradicating effects of this compound on bacterial biofilms. The percentage of biofilm reduction can be calculated using the following formula:
% Biofilm Reduction = [1 - (ODtreated / ODcontrol)] x 100
Where ODtreated is the optical density of the wells treated with Pexiganan and ODcontrol is the optical density of the untreated control wells.
By plotting the percentage of biofilm reduction against the concentration of this compound, the MBIC and MBEC values can be determined as the lowest concentrations that result in a significant reduction in biofilm biomass or viability compared to the untreated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-biofilm efficacy of this compound. The Crystal Violet assay offers a straightforward method for assessing the impact on biofilm biomass, while the MTT assay provides valuable insights into the viability of the bacterial cells within the biofilm. These assays are essential tools for researchers and drug development professionals working to characterize and advance this compound as a potential therapeutic agent for biofilm-related infections.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo effects of sub-MICs of pexiganan and imipenem on Pseudomonas aeruginosa adhesion and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Crystal violet assay [bio-protocol.org]
- 17. static.igem.org [static.igem.org]
- 18. static.igem.org [static.igem.org]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Pexiganan Acetate in Topical Creams for Diabetic Foot Ulcers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexiganan acetate, a synthetic analogue of the magainin-2 peptide, is a broad-spectrum antimicrobial peptide with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains commonly found in diabetic foot ulcers (DFUs).[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to rapid cell death and a low propensity for developing bacterial resistance.[2][3] Topical application of this compound cream allows for direct delivery of the antimicrobial agent to the site of infection, minimizing systemic exposure and associated side effects.[4]
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound topical creams for the management of diabetic foot ulcers. The included protocols are intended to serve as a guide for researchers and drug development professionals in this field.
Mechanism of Action of Pexiganan
Pexiganan exerts its antimicrobial effect by permeabilizing the bacterial cell membrane. The cationic peptide preferentially interacts with the anionic components of the bacterial membrane, leading to the formation of toroidal pores. This disrupts the membrane's barrier function, causing leakage of intracellular contents and ultimately cell lysis.
Formulation Details
The development of a stable and effective topical cream formulation for a peptide like this compound is critical. The following table outlines a representative oil-in-water cream formulation based on publicly available patent information. The exact composition of the creams used in clinical trials is proprietary.
Table 1: Representative Formulation of this compound Cream (1% w/w)
| Ingredient | Function | Concentration (% w/w) |
| Aqueous Phase | ||
| This compound | Active Pharmaceutical Ingredient | 1.05 |
| Propylene Glycol | Solvent, Humectant | 20.0 |
| Disodium EDTA | Chelating Agent | 0.1 |
| Sodium Acetate Buffer | Buffering Agent | q.s. to pH 4.5-5.5 |
| Purified Water | Vehicle | q.s. to 100 |
| Oil Phase | ||
| Stearyl Alcohol | Stiffening Agent, Emollient | 7.5 |
| Cetyl Alcohol | Stiffening Agent, Emollient | 2.0 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 1.0 |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.1 |
| Sorbitan Monostearate (Span 60) | Emulsifying Agent (W/O) | 0.43 |
| Polysorbate 60 (Tween 60) | Emulsifying Agent (O/W) | 3.07 |
| Polysorbate 80 (Tween 80) | Solubilizing Agent | 0.1 |
Source: Adapted from patent US8530409B1.[5]
Physicochemical Characterization
The physical and chemical properties of the cream formulation are crucial for its stability, performance, and patient acceptability.
Table 2: Physicochemical Properties of a this compound Cream Formulation
| Parameter | Specification | Method |
| Appearance | White to off-white, smooth, homogeneous cream | Visual Inspection |
| pH | 4.5 - 5.5 | pH meter |
| Viscosity | 8,000 - 20,000 cP at 25°C | Rotational Viscometer |
| This compound Content | 90.0% - 110.0% of label claim | HPLC |
| Particle Size of Dispersed Phase | Uniformly dispersed globules | Optical Microscopy |
| Spreadability | TBD | Parallel Plate Method |
Source: Representative data from patent US8530409B1.[5]
Efficacy Data
The efficacy of this compound cream has been evaluated in numerous in vitro and clinical studies.
In Vitro Antimicrobial Efficacy
Pexiganan demonstrates broad-spectrum activity against pathogens commonly isolated from diabetic foot ulcers.
Table 3: In Vitro Activity of Pexiganan Against Diabetic Foot Ulcer Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 16 | 32 |
| - Methicillin-susceptible (MSSA) | 16 | 32 |
| - Methicillin-resistant (MRSA) | 16 | 32 |
| Escherichia coli | 8 | 16 |
| Klebsiella pneumoniae | 8 | 16 |
| Enterobacter cloacae | 8 | 16 |
| Pseudomonas aeruginosa | 8 | 16 |
| Acinetobacter spp. | 8 | 16 |
| Beta-hemolytic streptococci | 8 | 16 |
| Enterococcus faecium | 8 | 32 |
Source: Flamm et al., 2015.[6]
Clinical Efficacy
Clinical trials have compared topical this compound cream to standard oral antibiotic therapy in patients with mildly infected diabetic foot ulcers.
Table 4: Clinical Outcomes of Phase III Trials of 1% this compound Cream vs. Oral Ofloxacin
| Outcome | This compound 1% Cream | Oral Ofloxacin |
| Clinical Cure or Improvement | ~90% | ~90% |
| Microbiological Eradication of Pathogens | 66% | 82% |
Source: Lamb HM, Wiseman LR., 1998.[1]
Experimental Protocols
The following protocols provide a framework for the formulation and testing of this compound topical cream.
Cream Formulation Workflow
Protocol for In Vitro Release Testing (IVRT)
Objective: To determine the rate of this compound release from the cream formulation using a Franz diffusion cell apparatus.
Apparatus and Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 1°C
-
HPLC system for quantification of this compound
-
This compound cream
-
This compound reference standard
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with a known volume of degassed receptor medium.
-
Place a magnetic stir bar in the receptor chamber and place the cell on the magnetic stirrer.
-
Equilibrate the cells in the water bath to 32 ± 1°C.
-
-
Sample Application:
-
Accurately weigh and apply a finite dose of the this compound cream (e.g., 300 mg/cm²) uniformly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount released versus time to determine the release profile.
-
Calculate the steady-state flux (Jss) from the linear portion of the release profile.
-
Protocol for Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant bacterial strains.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus, P. aeruginosa)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator at 37°C
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Subculture a small aliquot from the wells showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Stability Testing
Stability studies are essential to ensure the quality, safety, and efficacy of the this compound cream throughout its shelf life.
Stability-Indicating Parameters
Table 5: Parameters for Stability Testing of this compound Cream
| Test | Acceptance Criteria |
| Physical Properties | |
| Appearance | No significant change in color, odor, or texture. No phase separation. |
| pH | Within the established range (e.g., 4.5 - 5.5). |
| Viscosity | Within the established range. |
| Chemical Properties | |
| This compound Assay | 90.0% - 110.0% of the initial concentration. |
| Degradation Products | No significant increase in individual or total degradation products. |
| Microbiological Properties | |
| Microbial Limits | Meets USP <61> and <62> requirements. |
| Preservative Efficacy (if applicable) | Meets USP <51> requirements. |
Recommended Storage Conditions (ICH Guidelines)
Table 6: ICH Recommended Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
The formulation of this compound into a topical cream presents a promising therapeutic option for the management of mildly infected diabetic foot ulcers. Its broad-spectrum antimicrobial activity and low potential for resistance make it a valuable alternative to conventional antibiotics. The successful development of a this compound cream requires careful consideration of the formulation composition, physicochemical properties, and stability. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working to advance this important therapeutic agent.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. US8530409B1 - Stable pexiganan formulation - Google Patents [patents.google.com]
- 6. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pexiganan Acetate Degradation via N-terminal Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Pexiganan Acetate, with a specific focus on the N-terminal oxidation pathway.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I not seeing the expected degradation products of this compound in my HPLC-MS analysis? | Insufficient stress conditions (e.g., low concentration of oxidizing agent, short incubation time, suboptimal pH or temperature). Inappropriate HPLC-MS parameters (e.g., unsuitable column, incorrect mobile phase gradient, or mass spectrometer settings not optimized for the degradation products). The degradation is occurring, but the products are not being resolved from the parent peptide peak. | 1. Optimize Stress Conditions: Gradually increase the concentration of the oxidizing agent (e.g., H₂O₂) or the duration of exposure. Ensure the pH and temperature are appropriate to induce oxidation. Refer to forced degradation study protocols for guidance. 2. Method Optimization: * HPLC: Use a high-resolution C18 column. Optimize the mobile phase gradient (e.g., water/acetonitrile with formic acid) to ensure separation of the parent peptide from its more polar degradation products. * MS: Perform a full scan to identify the m/z of potential degradation products. Use targeted MS/MS analysis to confirm the identity of the oxidized species. 3. Enzymatic Digestion: Perform a tryptic digest on the stressed sample. The N-terminal fragment of the oxidized Pexiganan will have a different mass than the corresponding fragment from the intact peptide, which can be more easily detected by LC-MS.[1] |
| I am observing multiple unexpected peaks in my chromatogram after stressing this compound. How can I identify them? | The primary oxidation product, N-glyoxylyl-desgly1-pexiganan, can exist in equilibrium with other isomers, such as tautomers of piperazinedionyl-des-gly-pexiganan.[1] Further degradation of the primary oxidation product to des-gly1-pexiganan may be occurring.[1] Non-specific oxidation at other residues (though less likely for Pexiganan's N-terminus). Contamination of the sample or reagents. | 1. Mass Analysis: Determine the mass-to-charge ratio (m/z) of each unexpected peak using mass spectrometry. Compare these masses to the theoretical masses of the known degradation products. 2. Tandem MS (MS/MS): Perform fragmentation analysis on the unknown peaks to obtain sequence information, which can help pinpoint the modification site. 3. Enzymatic Digestion: Use tryptic and aminopeptidase digests to further characterize the degradation products. Aminopeptidase M will not cleave the modified N-terminus, confirming N-terminal substitution.[1] 4. Control Experiments: Analyze a blank (no peptide) and an unstressed this compound sample to rule out contamination and identify any pre-existing impurities. |
| My quantitative results for Pexiganan degradation are inconsistent between experiments. | Inaccurate quantification due to co-elution of peaks. Instability of the degradation products themselves. Variability in sample preparation (e.g., inconsistent weighing of lyophilized peptide, which can be affected by static and hygroscopicity). Issues with the analytical instrument (e.g., fluctuating detector response). | 1. Improve Chromatographic Resolution: Further optimize the HPLC method to achieve baseline separation of all relevant peaks. 2. Kinetics Study: Analyze samples at multiple time points during the degradation process to understand the formation and potential subsequent degradation of the primary oxidation products. 3. Standardize Sample Preparation: Use an anti-static device when weighing lyophilized peptide. Allow the peptide to equilibrate to room temperature in a desiccator before weighing to minimize moisture absorption. Prepare stock solutions fresh for each experiment. 4. System Suitability Tests: Run a system suitability test before each analytical run to ensure the instrument is performing consistently. This should include injections of a standard to check for retention time stability and peak area reproducibility. |
| How can I confirm that the oxidation is specifically at the N-terminal glycine? | 1. Tryptic Digest and LC-MS/MS: As the primary method, digest the stressed sample with trypsin. The N-terminal tryptic fragment of oxidized Pexiganan will be N-glyoxylyl-I-G-K, which can be identified by its unique mass and fragmentation pattern compared to the G-I-G-K fragment from the intact peptide.[1] 2. Aminopeptidase M Digestion: Treat the stressed sample with Aminopeptidase M. The resistance of the degradation products to cleavage by this exopeptidase provides strong evidence that the N-terminal amino group is modified.[1] |
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound via N-terminal oxidation?
Under oxidative stress, the N-terminal glycine residue of this compound undergoes oxidative-deamination to form N-glyoxylyl-desgly1-pexiganan.[1] This primary degradation product can then undergo further reactions, including reversible inter-conversion to tautomers of piperazinedionyl-des-gly-pexiganan and irreversible decomposition to des-gly1-pexiganan.[1]
What are the main degradation products of this compound N-terminal oxidation?
The four major degradation products identified are:
-
N-glyoxylyl-desgly1-pexiganan (the primary oxidation product)
-
Two tautomers of piperazinedionyl-des-gly-pexiganan (isomers of the primary product)
-
des-gly1-pexiganan (a further decomposition product)[1]
What analytical techniques are most suitable for studying this compound degradation?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.[1] HPLC is used to separate the degradation products from the intact peptide, while MS is used to identify these products based on their mass-to-charge ratios and fragmentation patterns. Enzymatic digestion with trypsin and aminopeptidase M followed by LC-MS analysis is crucial for confirming the site of modification.[1]
How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below, protected from light. Once in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C and avoid repeated freeze-thaw cycles.
What are the expected mass shifts for the N-terminal oxidation products?
-
Pexiganan: The molecular weight of the peptide itself.
-
N-glyoxylyl-desgly1-pexiganan: The mass of Pexiganan minus the mass of a glycine residue plus the mass of a glyoxylyl group.
-
des-gly1-pexiganan: The mass of Pexiganan minus the mass of a glycine residue.
-
Piperazinedionyl-des-gly-pexiganan tautomers: These are structural isomers of N-glyoxylyl-desgly1-pexiganan and will have the same mass.[1]
Quantitative Data on this compound Degradation
The following table summarizes available quantitative data on the degradation of this compound.
| Stress Condition | Duration | Extent of Degradation | Primary Degradation Product | Reference |
| Stress study of a 1% pexiganan cream formulation | 1 year | Approximately 15% loss of the active component | N-glyoxylyl-desgly1-pexiganan | [1] |
Experimental Protocols
Forced Oxidation Study of this compound
Objective: To induce and monitor the N-terminal oxidation of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1% to 3% v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC vials
Procedure:
-
Prepare a stock solution of this compound in water.
-
In an HPLC vial, mix the this compound stock solution with the H₂O₂ solution in PBS to achieve the desired final concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot of the reaction mixture and quench the reaction by adding a quenching agent (e.g., catalase) or by immediate dilution with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC-MS as described in the protocol below.
-
Include a control sample of this compound in PBS without H₂O₂ incubated under the same conditions.
Stability-Indicating HPLC-MS Method for this compound and its Degradation Products
Objective: To separate and identify this compound and its N-terminal oxidation degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and MS full scan
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 400-1500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
For MS/MS analysis, select the parent ions of interest and use an appropriate collision energy to induce fragmentation.
Tryptic Digestion for Localization of Oxidation
Objective: To confirm the N-terminal oxidation by analyzing tryptic fragments.
Materials:
-
Stressed this compound sample
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
To the stressed peptide sample, add ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds (if any).
-
Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Analyze the resulting peptide fragments by HPLC-MS. Look for the mass of the N-terminal fragment (G-I-G-K for intact Pexiganan and N-glyoxylyl-I-G-K for the oxidized form).[1]
Visualizations
Caption: Degradation pathway of this compound via N-terminal oxidation.
Caption: Experimental workflow for analyzing this compound degradation.
References
Why did Pexiganan Acetate fail to show superiority over oral antibiotics?
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and answers to frequently asked questions regarding Pexiganan Acetate, with a focus on its clinical trial performance for the treatment of diabetic foot ulcer infections.
Frequently Asked Questions (FAQs)
Q1: Why did topical this compound fail to demonstrate superiority over oral ofloxacin in Phase III clinical trials for mildly infected diabetic foot ulcers?
A1: In two pivotal Phase III multicenter, randomized, double-blind clinical trials, topical this compound 1% cream did not show a statistically significant superiority in clinical cure or improvement rates compared to the oral fluoroquinolone antibiotic, ofloxacin (800 mg/day).[1][2] While pexiganan was shown to be an effective alternative and demonstrated equivalent clinical outcomes in one of the two trials and in the combined data, it did not meet the primary endpoint of superiority.[2][3] The U.S. Food and Drug Administration (FDA) advisory committee concluded in 1999 that pexiganan was not more effective than existing approved treatments, which led to the initial denial of approval.[4]
Q2: What were the key efficacy endpoints in the this compound Phase III trials, and how did it perform against the comparator?
A2: The primary efficacy endpoint was the clinical response, defined as the cure or improvement of the infection.[2][3] Secondary endpoints included microbiological eradication of baseline pathogens and wound healing.[2][3] In the combined analysis of the two trials, clinical improvement rates were comparable between the two treatment groups, with rates of 85%-90% for both topical pexiganan and oral ofloxacin.[2] However, the microbiological eradication rates for ofloxacin recipients were higher (82%) compared to pexiganan recipients (66%) at the end of therapy.[1]
Q3: Was there a difference in the safety profile between this compound and oral ofloxacin in these trials?
A3: Limited data suggest that this compound is well-tolerated.[1] The incidence of adverse events such as worsening cellulitis (2%-4%) and the need for amputation (2%-3%) did not differ significantly between the pexiganan and ofloxacin treatment arms.[2][3] A potential advantage of topical pexiganan is the avoidance of systemic side effects associated with oral antibiotics and a reduced risk of selecting for antimicrobial-resistant bacteria.[2][3] Notably, bacterial resistance to ofloxacin emerged in some patients who received the oral antibiotic, while no significant resistance to pexiganan was observed.[2][3]
Q4: What is the mechanism of action of this compound, and how does it differ from traditional antibiotics like ofloxacin?
A4: this compound is a synthetic 22-amino acid analog of magainin II, an antimicrobial peptide originally isolated from the skin of the African clawed frog.[1][4] Its mechanism of action involves disrupting the permeability of the bacterial cell membrane.[1][5] Pexiganan integrates into the bacterial membrane, forming toroidal pores or channels that lead to the leakage of essential cellular contents and ultimately, bacterial cell death.[4][5] This physical disruption of the membrane is a different mechanism from that of fluoroquinolones like ofloxacin, which inhibit bacterial DNA synthesis. The unique mechanism of pexiganan is thought to reduce the likelihood of developing bacterial resistance.[5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase III clinical trials comparing topical this compound with oral Ofloxacin for the treatment of mildly infected diabetic foot ulcers.
Table 1: Clinical and Microbiological Outcomes
| Outcome | Topical this compound 1% | Oral Ofloxacin 800 mg/day | Reference(s) |
| Clinical Cure/Improvement Rate | ~90% | ~90% | [1] |
| (Combined data from two trials) | 85% - 90% | 85% - 90% | [2][3] |
| Microbiological Eradication Rate | 66% | 82% | [1] |
| (Overall, combined data) | 42% - 47% | 42% - 47% | [2][3] |
Table 2: Safety and Adverse Events
| Adverse Event | Topical this compound 1% | Oral Ofloxacin 800 mg/day | Reference(s) |
| Worsening Cellulitis | 2% - 4% | 2% - 4% | [2][3] |
| Amputation | 2% - 3% | 2% - 3% | [2][3] |
| Emergence of Bacterial Resistance | No significant resistance | Emerged in some patients | [2][3] |
Experimental Protocols
The pivotal Phase III clinical trials were designed as multicenter, randomized, double-blind, and placebo-controlled studies.
Study Design:
-
Patient Population: Diabetic patients with mildly infected foot ulcers.
-
Randomization: A total of 835 patients were randomized into two treatment arms.[2]
-
Intervention:
-
Group 1: Received topical this compound 1% cream and an oral placebo.
-
Group 2: Received a topical placebo cream and oral ofloxacin (800 mg/day).
-
-
Blinding: The trials were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Primary Outcome: The primary endpoint was the clinical cure or improvement of the infection.[2][3]
-
Secondary Outcomes: Secondary measures included the eradication of wound pathogens and the extent of wound healing, which was assessed using a semiquantitative scoring system.[2][3]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the bacterial cell membrane.
Experimental Workflow
Caption: Workflow of the Phase III clinical trials for this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of pexiganan cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Addressing the cytotoxicity of Pexiganan Acetate at high concentrations
Welcome to the technical support center for Pexiganan Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the cytotoxicity of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity at high concentrations?
A1: The primary mechanism of Pexiganan's action is the disruption of cell membrane integrity.[1][2] As a cationic antimicrobial peptide, it interacts electrostatically with negatively charged components of cell membranes.[3] It then inserts itself into the lipid bilayer, forming "toroidal-type" pores.[4][5] This pore formation leads to the leakage of essential ions and cellular contents, ultimately causing cell death.[2] While this action is more selective for bacterial membranes, at high concentrations, Pexiganan can also permeabilize and disrupt mammalian cell membranes, leading to cytotoxicity.[6]
Q2: Why is Pexiganan generally more toxic to microbial cells than to mammalian cells?
A2: This selectivity is largely due to differences in membrane composition. Bacterial cell membranes are rich in anionic (negatively charged) phospholipids, which strongly attract the positively charged Pexiganan peptide.[3][7] In contrast, mammalian cell membranes are primarily composed of zwitterionic (neutrally charged) phospholipids and contain cholesterol, which is thought to stabilize the membrane and reduce the peptide's disruptive efficacy.[3][8] This difference in surface charge and composition creates a therapeutic window where Pexiganan is effective against microbes with minimal toxicity to host cells at therapeutic concentrations.
Q3: At what concentration does this compound become cytotoxic to mammalian cells?
A3: The cytotoxic concentration is cell-type dependent and influenced by experimental conditions. For instance, some studies have reported toxicity against macrophage-like cells (RAW 264.7) at concentrations of 40-60 µM.[9] Hemolytic studies suggest that concentrations of at least 250 µg/mL are required to cause 100% lysis of human red blood cells.[1][10] In other studies, no significant cytotoxicity was observed in HeLa cells even at 50 µg/mL.[8] It is crucial to determine the cytotoxic threshold for the specific cell line used in your experiments.
Q4: How does the presence of serum in my cell culture medium affect Pexiganan's cytotoxicity?
A4: The presence of serum has been shown to significantly reduce the cytotoxicity of antimicrobial peptides.[11] Serum components, such as proteins and lipids, can bind to the peptide, potentially reducing its effective concentration and its ability to interact with cell membranes. This can lead to lower observed cytotoxicity compared to experiments conducted in serum-free media.[11] When designing experiments, it is important to consider whether serum will be present in the final application to ensure the relevance of the in vitro results.
Q5: What is the difference between apoptosis and necrosis, and which pathway does Pexiganan-induced cell death follow?
A5: Apoptosis is a form of programmed cell death that is generally non-inflammatory, characterized by cell shrinkage and the formation of apoptotic bodies.[12] Necrosis is typically an uncontrolled form of cell death resulting from acute injury, which leads to cell swelling, membrane rupture, and the release of cellular contents, often triggering an inflammatory response.[12] Pexiganan, by directly disrupting the cell membrane, is generally considered to induce necrosis. However, depending on the concentration and cell type, the initial membrane damage could potentially trigger secondary apoptotic pathways.[13][14] Specific assays, such as Annexin V and Propidium Iodide staining, are required to distinguish between these two cell death mechanisms in your experimental model.[13]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound at high concentrations.
Issue: High levels of unexpected cell death observed in my mammalian cell line.
-
Possible Cause 1: Concentration is too high. The therapeutic index of Pexiganan varies between cell lines. A concentration effective against bacteria may be cytotoxic to a sensitive mammalian cell line.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations and narrow it down to identify the precise cytotoxic threshold.
-
-
Possible Cause 2: Absence of serum. Experiments in serum-free media can overestimate cytotoxicity.[11]
-
Solution: If physiologically relevant, conduct your experiments in media containing a standard concentration of serum (e.g., 10% Fetal Bovine Serum) to better mimic in vivo conditions.
-
-
Possible Cause 3: Counter-ion effects. The salt form of the peptide can influence its activity and toxicity.
-
Solution: Ensure you are using this compound, which has been shown to be less cytotoxic and more stable compared to other forms like Trifluoroacetate (TFA).[3]
-
Issue: My cytotoxicity results are inconsistent across different experiments.
-
Possible Cause 1: Peptide aggregation. At high concentrations or in certain buffers, peptides can aggregate, leading to variability in the effective monomeric concentration.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Briefly vortex or sonicate the stock solution before diluting it into your assay medium.
-
-
Possible Cause 2: Cell confluency and health. The metabolic state and density of cells can affect their susceptibility to cytotoxic agents.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
-
Issue: I am unsure if the observed cell death is due to apoptosis or necrosis.
-
Possible Cause: The mechanism of cell death has not been characterized. Direct membrane disruption suggests necrosis, but downstream signaling could initiate apoptosis.
-
Solution: Utilize specific assays to differentiate the cell death pathways. The Annexin V/Propidium Iodide (PI) assay is the gold standard. Annexin V stains apoptotic cells (by binding to exposed phosphatidylserine), while PI only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan Against Various Microbial Strains
| Organism Type | Species | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|
| Gram-Positive Aerobe | Staphylococcus aureus | ≤ 32 | [15] |
| Gram-Positive Aerobe | Streptococcus spp. | ≤ 32 | [15] |
| Gram-Negative Aerobe | Pseudomonas aeruginosa | ≤ 64 | [15] |
| Gram-Negative Aerobe | Escherichia coli | ≤ 64 | [15] |
| Gram-Negative Aerobe | Acinetobacter spp. | ≤ 32 | [15] |
| Anaerobe | Bacteroides spp. | ≤ 32 | [15] |
| Anaerobe | Peptostreptococcus spp. | ≤ 32 |[15] |
MIC90: The minimum concentration required to inhibit the growth of 90% of isolates.
Table 2: Reported Cytotoxic and Hemolytic Concentrations of Pexiganan
| Cell Type | Assay | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Human Red Blood Cells | Hemolysis | ≥ 250 µg/mL | 100% Lysis | [1][10] |
| RAW 264.7 Macrophages | Cytotoxicity | 40 µM | Toxic | [9] |
| HeLa Cells | MTT Assay | 50 µg/mL | Not cytotoxic |[8] |
Mandatory Visualizations
Caption: Mechanism of Pexiganan-induced cytotoxicity in mammalian cells.
Caption: Troubleshooting workflow for unexpected Pexiganan cytotoxicity.
Caption: Pexiganan's selective interaction with bacterial vs. mammalian membranes.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method for quantifying the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (with or without serum, as required)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium (with/without serum) at 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the Pexiganan dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance:
-
Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Protocol 2: Measuring Membrane Integrity with Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and catalyst)
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
Lysis Buffer (often 10x, provided in kit)
-
96-well cell culture plates
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is critical to set up two additional controls:
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells to be lysed before the final step.
-
-
Preparation of Maximum Release Control: One hour before the end of the incubation period, add 10 µL of 10x Lysis Buffer to the "Maximum Release" control wells.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100
-
Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) / PI Apoptosis Detection Kit
-
This compound
-
Mammalian cell line of interest
-
6-well plates
-
Binding Buffer (1x, provided in kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately.
-
Analysis:
-
Viable Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells (primarily): Annexin V negative, PI positive (this population may be small with this assay). Quantify the percentage of cells in each quadrant to determine the primary mode of cell death.
-
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, membrane orientation, mechanism, and function of pexiganan--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Composition Dependent Membrane Fragmentation and Pore-forming Mechanisms of Membrane Disruption by Pexiganan (MSI-78) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pexiganan Acetate and Ofloxacin for the Treatment of Diabetic Foot Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pexiganan Acetate and Ofloxacin for the treatment of mild to moderate diabetic foot infections (DFIs). The information presented is collated from clinical trial data and peer-reviewed studies to support research and development in this critical therapeutic area.
Introduction
Diabetic foot infections are a common and serious complication of diabetes, often leading to significant morbidity and amputation if not effectively treated. The management of these infections typically involves a combination of wound care, debridement, and antimicrobial therapy. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, has been a standard-of-care treatment, administered systemically. This compound, a novel topical antimicrobial peptide, has emerged as an alternative therapeutic approach. This guide will delve into a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Mechanisms of Action
This compound and Ofloxacin employ fundamentally different mechanisms to exert their antimicrobial effects.
This compound: This synthetic analog of the magainin-2 peptide directly targets the bacterial cell membrane. As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane disruption and the formation of pores. This process results in increased membrane permeability, leakage of essential intracellular contents, and ultimately, bacterial cell death. A key advantage of this mechanism is the reduced likelihood of developing bacterial resistance compared to traditional antibiotics.
Ofloxacin: Ofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA synthesis. It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for relieving torsional stress during DNA replication. In Gram-positive bacteria, topoisomerase IV, responsible for separating daughter DNA strands after replication, is the main target. By inhibiting these enzymes, ofloxacin prevents bacterial DNA replication and cell division.[1]
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the key efficacy and safety data from two pivotal Phase III, multicenter, randomized, double-blind clinical trials (Study 303 and Study 304) comparing topical this compound 1% cream with oral ofloxacin (400 mg twice daily) in patients with mildly infected diabetic foot ulcers.[2]
Table 1: Clinical and Microbiological Efficacy
| Outcome | This compound 1% (Topical) | Ofloxacin (Oral) | Combined Trials Data |
| Clinical Improvement/Cure Rate | |||
| Study 303 | 85% | 89% | Not Applicable |
| Study 304 | 90% | 86% | Not Applicable |
| Combined | 88% | 87% | Equivalent [2] |
| Microbiological Eradication Rate | |||
| At End of Therapy | 66%[3] | 82%[3] | Ofloxacin showed higher eradication |
| Wound Healing Rate | |||
| Combined | Equivalent to Ofloxacin[2] | Equivalent to Pexiganan[2] | No significant difference |
Table 2: Adverse Events and Resistance
| Outcome | This compound 1% (Topical) | Ofloxacin (Oral) |
| Worsening Cellulitis | 2% - 4%[2] | 2% - 4%[2] |
| Amputation | 2% - 3%[2] | 2% - 3%[2] |
| Emergence of Resistance | No significant resistance emerged[2] | Bacterial resistance emerged in some patients[2] |
Experimental Protocols
The data presented above were primarily derived from two consecutive, double-blind, controlled clinical trials (Study 303 and Study 304).[2]
Study Design
-
Design: Randomized, double-blind, multicenter, active-controlled, non-inferiority trials.
-
Patient Population: 835 diabetic patients with mildly infected foot ulcers were randomized across both studies.[2] Patients were treated on an outpatient basis.
-
Treatment Arms:
-
Pexiganan Group: Topical this compound 1% cream applied twice daily, plus an oral placebo.
-
Ofloxacin Group: Oral ofloxacin (400 mg) taken twice daily, plus a topical placebo cream.
-
-
Treatment Duration: The minimum treatment course was 14 days, with the possibility of extension up to 28 days based on clinical assessment.[1] Follow-up evaluations were conducted at 3, 10, 14, and 21 days after enrollment, at the end of treatment, and 2 weeks post-treatment.[1]
Inclusion and Exclusion Criteria
-
Inclusion Criteria: Patients with diabetes mellitus, aged 18 years or older, with a mildly infected diabetic foot ulcer.
-
Exclusion Criteria: Patients with severe infections, osteomyelitis, gangrene requiring amputation, critical limb ischemia, or those who had received more than 24 hours of effective antibacterial therapy prior to enrollment.
Outcome Measures
-
Primary Outcome: Clinical cure or improvement of the infection at the end of therapy. This was assessed by the treating physician based on the resolution of signs and symptoms of infection.
-
Secondary Outcomes:
Microbiological Assessment
Wound cultures were obtained at baseline and at follow-up visits to identify the causative pathogens and to assess their eradication.[1] Standard microbiological techniques were used for sample collection and analysis.
Experimental Workflow Diagram
Conclusion
The comparative clinical trials demonstrate that topical this compound is a viable alternative to oral ofloxacin for the treatment of mildly infected diabetic foot ulcers, showing equivalent clinical improvement and wound healing rates.[2] While ofloxacin achieved a higher microbiological eradication rate, pexiganan treatment was not associated with the emergence of bacterial resistance, a significant advantage in the current landscape of antimicrobial stewardship.[2] The topical application of pexiganan offers a targeted therapy that minimizes systemic exposure and associated side effects. These findings suggest that this compound is a promising therapeutic option that warrants further consideration in the management of diabetic foot infections.
References
Pexiganan Acetate: A Comparative Efficacy Analysis Against Other Magainin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pexiganan acetate, a synthetic analog of magainin 2, with other notable magainin analogs. The data presented is compiled from various in vitro studies to offer a clear perspective on its antimicrobial and cytotoxic profiles.
Pexiganan (also known as MSI-78) is a 22-amino acid peptide that was developed for the topical treatment of diabetic foot ulcers.[1] Like other magainin analogs, its primary mechanism of action involves the disruption of microbial cell membranes.[2] This guide will delve into the quantitative data of its performance against various pathogens and compare it with its parent molecule, magainin 2, and other synthetic analogs.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial efficacy of pexiganan and its analogs is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of pexiganan and other magainin analogs against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (MSI-78) and Magainin 2
| Peptide | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 29213) |
| Pexiganan (MSI-78) | 2 - 16 µg/mL | 4 - 16 µg/mL | 8 - 32 µg/mL |
| Magainin 2 | 8 - 64 µg/mL | >128 µg/mL | 64 - >128 µg/mL |
Table 2: Minimum Inhibitory Concentration (MIC) of Pexiganan (MSI-78) and Engineered Analogs
| Peptide | Escherichia coli (ATCC 35218) | Staphylococcus aureus (ATCC P8538) | Salmonella Typhi (ATCC 14028s) | Lactobacillus (ATCC 25258) |
| Pexiganan (MSI-78) | 12.5 µM | 12.5 µM | 6.25 µM | 12.5 µM |
| MSI-Seg-F2F | 25 µM | 25 µM | 12.5 µM | 25 µM |
| MSI-N7K | 25 µM | 25 µM | 25 µM | 25 µM |
| MSI-Seg | 25 µM | 25 µM | 12.5 µM | 25 µM |
| MSI-Seg-Scr | 25 µM | 25 µM | 12.5 µM | 25 µM |
| MSI-Seg-F2G | >100 µM | >100 µM | >100 µM | >100 µM |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. For antimicrobial peptides, hemolytic activity (the lysis of red blood cells) and general cytotoxicity are key indicators of their therapeutic potential.
Table 3: Hemolytic and Cytotoxic Activity of Pexiganan and its Analogs
| Peptide | Hemolytic Activity (HC50) | Cytotoxicity (IC50) against RAW 264.7 macrophages |
| Pexiganan (MSI-78) | >100 µM (slightly hemolytic) | 40 µM |
| MSI-Seg-F2F | Not toxic at highest tested concentrations | Not toxic at highest tested concentrations |
| MSI-N7K | Not toxic at highest tested concentrations | 60 µM |
| MSI-Seg | >100 µM (slightly hemolytic) | Not toxic at highest tested concentrations |
| MSI-Seg-Scr | Not toxic at highest tested concentrations | Not toxic at highest tested concentrations |
| MSI-Seg-F2G | Not toxic at highest tested concentrations | Not toxic at highest tested concentrations |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions of the peptides are then prepared in MHB in 96-well microtiter plates.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the serially diluted peptide. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolytic Assay
The hemolytic activity of the peptides was assessed against human red blood cells (hRBCs).
-
Preparation of Red Blood Cells: Fresh human red blood cells are washed three to four times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the 4% hRBC suspension is added to each well.
-
Controls: A negative control (hRBCs in PBS only) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis) are included.
-
Incubation and Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against mammalian cells (e.g., RAW 264.7 macrophages) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the peptides.
-
Incubation: The cells are incubated with the peptides for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 is the peptide concentration that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating and the mechanisms of action of these peptides, the following diagrams have been generated using Graphviz.
References
- 1. Interaction of Pexiganan (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Pexiganan (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Pexiganan Acetate: A Comparative Guide to its Efficacy in Animal Models of Wound Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexiganan acetate, a synthetic analog of the antimicrobial peptide magainin II, has emerged as a promising topical agent for the management of wound infections. Its broad-spectrum antimicrobial activity and unique mechanism of action, which involves the disruption of bacterial cell membranes, make it a compelling candidate for further investigation. This guide provides an objective comparison of this compound's performance with other alternatives in animal models of wound infection, supported by available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes the existing evidence to offer a comprehensive overview for research and development purposes.
Data Presentation: Efficacy of this compound and Comparators
Table 1: Efficacy of this compound in a Rat Model of Infected Wounds
| Treatment Group | Bacterial Strain | Key Efficacy Parameters | Results | Reference |
| Pexiganan-Incorporated Collagen (PIC) | Pseudomonas aeruginosa, Staphylococcus aureus | Bacterial Load | Diminished level of bacterial growth compared to controls.[1][2] | [1][2] |
| Hydroxyproline, Protein, DNA, Uronic acid, Hexosamine Content | Increased levels in granulation tissue compared to controls, indicating enhanced cell proliferation and tissue reconstruction.[1][2] | [1][2] | ||
| Superoxide Dismutase (SOD), Catalase Content | Increased levels in granulation tissue, suggesting improved antioxidant response.[1][2] | [1][2] | ||
| Collagen Film (CF) - Control | P. aeruginosa, S. aureus | Bacterial Load | Higher bacterial growth compared to PIC-treated group.[1][2] | [1][2] |
| Open Wound (OW) - Control | P. aeruginosa, S. aureus | Bacterial Load | Highest level of bacterial growth.[1][2] | [1][2] |
Table 2: In Vitro Antimicrobial Activity of this compound Against Animal Bite Wound Pathogens
| Bacterial Species | Pexiganan MIC₉₀ (μg/mL) | Comparator Antimicrobials and their MIC₉₀ (μg/mL) | Reference |
| Pasteurella multocida subsp. multocida | 32 | Penicillin (≤0.06), Amoxicillin-clavulanate (≤0.12/0.06), Piperacillin-tazobactam (≤0.5/4), Meropenem (≤0.06), Clindamycin (>4), Doxycycline (≤0.25), Moxifloxacin (≤0.06), Ceftriaxone (≤0.03), Linezolid (2), Metronidazole (>16) | [3] |
| Pasteurella multocida subsp. septica | 16 | Not specified in the provided abstract. | [3] |
| Pasteurella canis | 16 | Not specified in the provided abstract. | [3] |
| Pasteurella dagmatis | 16 | Not specified in the provided abstract. | [3] |
| Bacteroides pyogenes | 64 | Not specified in the provided abstract. | [3] |
| Prevotella heparinolytica | 64 | Not specified in the provided abstract. | [3] |
Experimental Protocols
Pexiganan-Incorporated Collagen Matrix in a Rat Wound Infection Model[1][2]
-
Animal Model: Wistar rats.
-
Wound Creation: A circular, full-thickness excision wound of a specified diameter is created on the dorsal side of the rats.
-
Infection: The wound is inoculated with a known concentration of bacterial strains, typically Pseudomonas aeruginosa and Staphylococcus aureus.
-
Treatment Groups:
-
Pexiganan-Incorporated Collagen (PIC): A collagen film containing pexiganan is applied to the wound.
-
Collagen Film (CF): A collagen film without pexiganan is applied as a control.
-
Open Wound (OW): The wound is left untreated as a negative control.
-
-
Assessment of Efficacy:
-
Bacterial Load: Quantitative analysis of bacterial colonies from the wound tissue at specific time points.
-
Biochemical Analysis: Measurement of hydroxyproline, protein, DNA, uronic acid, and hexosamine content in the granulation tissue as markers of tissue regeneration.
-
Antioxidant Enzyme Activity: Measurement of superoxide dismutase (SOD) and catalase levels in the granulation tissue.
-
-
Duration: The study typically monitors the wound healing process over a period of several days or weeks, with assessments at defined intervals.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for pexiganan's wound healing effects are not extensively detailed in the available literature, antimicrobial peptides (AMPs) in general are known to exert immunomodulatory effects that contribute to wound repair.[4][5][6] These effects can include modulating the expression of cytokines and chemokines, and promoting the proliferation and migration of keratinocytes and fibroblasts.[5][6]
General Mechanism of Action for Antimicrobial Peptides in Wound Healing
Below is a diagram illustrating the generally accepted mechanism of action for antimicrobial peptides in the context of wound healing.
Caption: General mechanism of this compound in wound healing.
Experimental Workflow for Evaluating Pexiganan Efficacy in a Rat Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in an animal model of wound infection.
Caption: Experimental workflow for a rat wound infection model.
Conclusion
The available evidence from animal models suggests that this compound is a potent antimicrobial agent with the potential to promote wound healing in infected environments.[1][2] Its efficacy in reducing bacterial load and enhancing biochemical markers of tissue regeneration has been demonstrated in a rat model.[1][2] Furthermore, its broad in vitro spectrum against common wound pathogens underscores its potential clinical utility.[3] However, the lack of direct comparative studies with standard-of-care topical antimicrobials in animal models represents a significant knowledge gap. Future research should focus on head-to-head comparisons to definitively establish the relative efficacy of this compound. Additionally, further investigation into the specific signaling pathways modulated by pexiganan during the wound healing process will provide a more complete understanding of its mechanism of action and could inform the development of next-generation antimicrobial peptides.
References
- 1. Pexiganan-incorporated collagen matrices for infected wound-healing processes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. In Vitro Activity of Pexiganan and 10 Comparator Antimicrobials against 234 Isolates, Including 93 Pasteurella Species and 50 Anaerobic Bacterial Isolates Recovered from Animal Bite Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Peptides in Wound Healing and Skin Regeneration: Dual Roles in Immunity and Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides and Their Therapeutic Potential for Bacterial Skin Infections and Wounds - PMC [pmc.ncbi.nlm.nih.gov]
Pexiganan Acetate Demonstrates Low Potential for Cross-Resistance with Conventional Antibiotics
A comprehensive review of in vitro studies indicates that Pexiganan Acetate, a novel antimicrobial peptide, exhibits a low propensity for developing cross-resistance with a wide array of conventional antibiotics. This distinct advantage stems from its unique mechanism of action, which circumvents the common resistance pathways that plague many existing antibacterial agents.
This compound, an analog of the naturally occurring magainin peptides, exerts its bactericidal effect by directly disrupting the integrity of bacterial cell membranes.[1][2] This process involves the peptide integrating into the bacterial membrane and forming pores or channels, which leads to the leakage of essential cellular contents and ultimately, cell death.[1][3] This physical disruption of the cell membrane is fundamentally different from the mechanisms of most conventional antibiotics, which typically target specific enzymes or cellular processes like cell wall synthesis, protein synthesis, or DNA replication.[1]
The low likelihood of cross-resistance is supported by multiple studies where the susceptibility of various bacterial strains to pexiganan was found to be independent of their resistance profiles to other antibiotics.
Comparative Efficacy Against Antibiotic-Resistant Strains
Experimental data consistently demonstrates that the minimum inhibitory concentrations (MICs) of pexiganan against bacteria resistant to other antibiotics are comparable to those for susceptible strains. This suggests that the resistance mechanisms developed by bacteria against conventional antibiotics do not confer protection against pexiganan.
One study found no evidence of cross-resistance with several antibiotic classes. The MIC₅₀ and MIC₉₀ values of pexiganan were equivalent for strains resistant to oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamycin when compared to susceptible strains.[4][5] Another investigation confirmed that pexiganan's activity was not negatively impacted in Enterobacteriaceae or Pseudomonas aeruginosa strains that produce β-lactamases or harbor resistance mechanisms to other commonly used antimicrobial agents.[6]
| Bacterial Species | Antibiotic Resistance Profile | Pexiganan MIC₅₀ (μg/mL) | Pexiganan MIC₉₀ (μg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 | 32 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 16 | 32 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 8 | - |
| Klebsiella pneumoniae | Carbapenemase (KPC) Producer | 4-32 | - |
| Klebsiella pneumoniae | Extended-Spectrum β-Lactamase (ESBL) Producer | 4-32 | - |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 8-16 | - |
| Acinetobacter baumannii | Multidrug-Resistant | 8-16 | - |
Data compiled from multiple in vitro studies.[4][6]
Experimental Protocols
The assessment of cross-resistance between this compound and conventional antibiotics typically involves standardized microbiological methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric.
-
Preparation of Inoculum: Bacterial strains, including both antibiotic-resistant and susceptible isolates, are cultured to a standardized density (e.g., 1 x 10⁸ CFU/mL).[7]
-
Serial Dilution: this compound and comparator antibiotics are serially diluted in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in 96-well microtiter plates.[6][8][9]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.[8][9]
Cross-Resistance Assay (Checkerboard and Disc Diffusion Methods)
To directly assess cross-resistance, strains with known resistance to conventional antibiotics are tested for their susceptibility to pexiganan.
-
Checkerboard Method: This broth microdilution method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, to determine if their activities are synergistic, antagonistic, or indifferent.
-
Disc Diffusion Method: Agar plates are inoculated with a standardized bacterial suspension. Paper discs impregnated with specific concentrations of different antibiotics and pexiganan are placed on the agar surface. The plates are incubated, and the diameter of the zone of growth inhibition around each disc is measured. The absence of a correlation between the zone sizes for pexiganan and other antibiotics indicates a lack of cross-resistance.[9]
Resistance Development Studies (Serial Passage)
To evaluate the potential for bacteria to develop resistance to pexiganan, serial passage experiments are conducted.
-
Initial MIC Determination: The baseline MIC of pexiganan for a specific bacterial strain is determined.
-
Sub-inhibitory Exposure: The bacteria are cultured in a medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of pexiganan.[10]
-
Serial Passaging: After incubation, bacteria from the well with the highest concentration of pexiganan that still shows growth are used to inoculate a new series of dilutions. This process is repeated for multiple passages (e.g., 15-28 passages).[8][11]
-
Final MIC Determination: The MIC is determined after the final passage and compared to the initial MIC. A significant increase in the MIC would indicate the development of resistance. Studies have shown that attempts to generate resistance to pexiganan through this method have been largely unsuccessful.[4][5][8]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanism of Pexiganan vs. Conventional Antibiotics.
Caption: Experimental Workflow for Cross-Resistance Assessment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial properties of pexiganan, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. pjmhsonline.com [pjmhsonline.com]
Pexiganan Acetate: A Potent Bactericidal Agent Validated by MBC Assays
A comparative guide for researchers and drug development professionals on the bactericidal activity of Pexiganan Acetate, benchmarked against other antimicrobial agents using Minimum Bactericidal Concentration (MBC) assays.
This compound, a synthetic analog of the magainin peptides, has demonstrated broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy is underscored by Minimum Bactericidal Concentration (MBC) assays, which confirm its ability to kill bacteria rather than merely inhibit their growth. This guide provides a comparative analysis of this compound's bactericidal potency, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential as a therapeutic agent.
Mechanism of Action: Disrupting the Bacterial Membrane
This compound exerts its rapid bactericidal effect by disrupting the integrity of bacterial cell membranes.[1][4] Unlike traditional antibiotics that may target specific metabolic pathways, Pexiganan integrates into the bacterial membrane, forming toroidal pores or channels.[1][5] This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[1] This mechanism of action is believed to contribute to the low propensity for the development of bacterial resistance.[1][5]
Below is a diagram illustrating the proposed mechanism of action of this compound:
Caption: Proposed mechanism of action for this compound.
Comparative Bactericidal Activity: MBC Data
The bactericidal activity of an antimicrobial agent is quantitatively assessed by determining its Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[6][7] An agent is typically considered bactericidal if the MBC is no more than four times its Minimum Inhibitory Concentration (MIC).[6][7] Studies have shown that for a high percentage of bacterial isolates, the MBC of pexiganan is the same as or within one twofold dilution of the MIC, confirming its bactericidal nature.[2][8]
The following table summarizes the MBC values of this compound against various bacterial strains in comparison to other antimicrobial peptides and a conventional antibiotic.
| Organism | This compound (µg/mL) | CAMEL (µg/mL) | LL-37 (µg/mL) | Ciprofloxacin (µg/mL) |
| Acinetobacter baumannii ATCC 19606 | 4[9] | 4[9] | >16[9] | 1[9] |
| Staphylococcus aureus Z25.2 | 16 | - | - | - |
| Pseudomonas aeruginosa Z25.1 | 8 | - | - | - |
Note: Data for S. aureus and P. aeruginosa are derived from a study where the MBC was similar to the MIC.[10][11] The specific MBC values in the table are representative MIC values from that study, illustrating the bactericidal relationship.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
The following is a detailed methodology for determining the MBC of this compound, adapted from established protocols for antimicrobial peptides.
1. Materials:
-
This compound
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Mueller-Hinton Agar (MHA) plates
-
Incubator (37°C)
-
Spectrophotometer or plate reader
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in MHB.
-
The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared.
-
Serial twofold dilutions are made in 0.01% acetic acid with 0.2% BSA to prevent peptide binding to plastic surfaces.
-
-
MIC Determination (Broth Microdilution):
-
100 µL of the diluted bacterial inoculum is added to each well of a 96-well plate.
-
11 µL of each this compound dilution is added to the corresponding wells.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Following MIC determination, an aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
The aliquot is spread onto MHA plates.
-
Plates are incubated at 37°C for 18-24 hours.
-
The number of CFU on each plate is counted.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[6][7]
-
Experimental Workflow: MBC Assay
The following diagram illustrates the key steps in performing an MBC assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Conclusion
The data from MBC assays consistently validate the potent bactericidal activity of this compound against a broad spectrum of clinically relevant bacteria. Its distinct membrane-disrupting mechanism of action contributes to its rapid killing effect and low potential for resistance development. For researchers and drug development professionals, this compound represents a promising candidate for further investigation and development as a novel antimicrobial therapeutic.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. In vitro antibacterial properties of pexiganan, an analog of magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pexiganan Acetate: A Guide for Laboratory Professionals
Pexiganan Acetate is an antimicrobial peptide with potent activity, necessitating careful handling and disposal to ensure personnel safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Key Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), Pexiganan is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
When handling this compound, always:
-
Wash skin thoroughly after handling[1].
-
Avoid eating, drinking, or smoking in the laboratory area[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a clear protocol for its disposal:
-
Waste Minimization: The first step in responsible chemical handling is to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.
-
Preparing only the required amount of solutions for immediate use.
-
Avoiding the creation of large, expired stockpiles.
-
-
Segregation of Waste: this compound waste should be segregated from other laboratory waste streams.
-
Dedicate a specific, clearly labeled waste container for this compound solids and solutions.
-
Do not mix this compound waste with non-hazardous waste or other chemical waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization: Proper containerization is crucial to prevent leaks and environmental contamination.
-
Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred for chemical waste[2].
-
Ensure the container is in good condition and not damaged.
-
Do not overfill the waste container. Leave adequate headspace to prevent spills.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Toxic," "Aquatic Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][3].
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Follow all institutional procedures for waste pickup requests.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C122H210N32O22 | [4] |
| Molecular Weight | 2477.17 g/mol (free base) | |
| Appearance | White to off-white powder or lyophilized powder | |
| Storage Temperature | -10 to -25°C | |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
